3-(3-Bromoprop-1-YN-1-YL)aniline
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Overview
Description
3-(3-Bromoprop-1-YN-1-YL)aniline: is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to an aniline moiety. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromoprop-1-YN-1-YL)aniline typically involves the reaction of aniline with propargyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution of the bromine atom . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(3-Bromoprop-1-YN-1-YL)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted anilines.
Oxidation: Oxidized derivatives of the aniline moiety.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
Chemistry: 3-(3-Bromoprop-1-YN-1-YL)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of heterocycles and other nitrogen-containing compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated anilines on various biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(3-Bromoprop-1-YN-1-YL)aniline involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds . This property is particularly useful in the synthesis of various organic compounds, where the compound can introduce a propynyl group into the target molecule .
Comparison with Similar Compounds
Propargyl Bromide: Similar in structure but lacks the aniline moiety.
3-Bromo-1-trimethylsilyl-1-propyne: Used in similar synthetic applications but contains a trimethylsilyl group instead of an aniline moiety.
Uniqueness: 3-(3-Bromoprop-1-YN-1-YL)aniline is unique due to the presence of both a brominated propynyl group and an aniline moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H8BrN |
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Molecular Weight |
210.07 g/mol |
IUPAC Name |
3-(3-bromoprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H8BrN/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6,11H2 |
InChI Key |
WXNBLJCUSXMZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CCBr |
Origin of Product |
United States |
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